4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
Overview
Description
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt is a chemical compound known for its fluorescent properties. It is commonly used in various scientific applications, particularly in the synthesis of fluorescent peptide analogs such as Lucifer Yellow anhydride . The compound has the empirical formula C12H5K2NO9S2 and a molecular weight of 449.50 g/mol .
Mechanism of Action
Target of Action
The primary target of the compound 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt, also known as Lucifer Yellow anhydride dipotassium salt , is currently not well-defined in the literature
Mode of Action
It has been used to synthesize the fluorescent peptide analog, lucifer yellow anhydride . This suggests that it may interact with its targets to produce fluorescence, which can be used for various biological research purposes.
Biochemical Pathways
Given its use in synthesizing fluorescent peptide analogs, it may be involved in pathways related to fluorescence in biological systems .
Result of Action
Its use in synthesizing fluorescent peptide analogs suggests that it may have applications in visualizing cellular processes .
Biochemical Analysis
Biochemical Properties
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound is often used to label proteins and nucleic acids, allowing researchers to track and visualize these molecules in different biological contexts. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, forming stable complexes that can be detected using fluorescence microscopy .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect calcium signaling in neurons, leading to changes in neuronal activity and synaptic plasticity. Additionally, it can modulate gene expression by binding to specific DNA sequences, thereby influencing the transcriptional activity of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to proteins and nucleic acids, forming covalent bonds that alter the structure and function of these biomolecules. This compound can also inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, it may degrade, leading to a decrease in its fluorescence intensity and labeling efficiency. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and can be used to label cells and tissues without causing significant toxicity. At high doses, it can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve effective labeling, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases and sulfatases, which cleave the ester and sulfonate groups, respectively. This compound can also affect metabolic flux by altering the levels of key metabolites and cofactors. For example, it can influence the levels of ATP and NADH, thereby impacting cellular energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and transported to different cellular compartments. This compound can also interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can be influenced by factors such as pH, ionic strength, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can be directed to the nucleus by nuclear localization signals or to the mitochondria by mitochondrial targeting sequences. Its localization can also be influenced by interactions with other proteins and nucleic acids, which can sequester it to specific subcellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt typically involves the reaction of 4-amino-1,8-naphthalic anhydride with sulfuric acid to introduce sulfonic acid groups at the 3 and 6 positions of the naphthalene ring. The resulting disulfonic acid derivative is then neutralized with potassium hydroxide to form the dipotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in cell labeling and tracking studies due to its fluorescent properties.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the manufacturing of fluorescent dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- Lucifer Yellow CH dipotassium salt
- Fluorescein sodium salt
- Rhodamine B
Uniqueness
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt is unique due to its specific fluorescent properties, which make it particularly useful in applications requiring high sensitivity and specificity. Compared to similar compounds, it offers distinct advantages in terms of stability and fluorescence intensity .
Properties
IUPAC Name |
dipotassium;8-amino-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-7,11-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO9S2.2K/c13-10-5-1-4(23(16,17)18)2-6-9(5)7(12(15)22-11(6)14)3-8(10)24(19,20)21;;/h1-3H,13H2,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOVHACHHDENNE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)OC2=O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5K2NO9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511944 | |
Record name | Dipotassium 6-amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-5,8-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79539-35-8 | |
Record name | Dipotassium 6-amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-5,8-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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